![molecular formula C17H16FNO3 B4404533 [4-[(4-Fluorophenyl)methylcarbamoyl]phenyl] propanoate](/img/structure/B4404533.png)
[4-[(4-Fluorophenyl)methylcarbamoyl]phenyl] propanoate
Overview
Description
[4-[(4-Fluorophenyl)methylcarbamoyl]phenyl] propanoate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a fluorophenyl group, a carbamoyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4-Fluorophenyl)methylcarbamoyl]phenyl] propanoate typically involves the reaction of 4-fluorobenzylamine with 4-isocyanatobenzoic acid, followed by esterification with propanoic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: Nucleophilic aromatic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products:
Oxidation: Hydroxylated derivatives of the phenyl ring.
Reduction: Amino derivatives of the carbamoyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [4-[(4-Fluorophenyl)methylcarbamoyl]phenyl] propanoate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The carbamate group can interact with active sites of enzymes, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes makes it a potential candidate for treating diseases related to enzyme dysregulation.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [4-[(4-Fluorophenyl)methylcarbamoyl]phenyl] propanoate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt metabolic pathways and affect cellular functions.
Comparison with Similar Compounds
- [4-[(4-Chlorophenyl)methylcarbamoyl]phenyl] propanoate
- [4-[(4-Bromophenyl)methylcarbamoyl]phenyl] propanoate
- [4-[(4-Methoxyphenyl)methylcarbamoyl]phenyl] propanoate
Comparison: Compared to its analogs, [4-[(4-Fluorophenyl)methylcarbamoyl]phenyl] propanoate is unique due to the presence of the fluorine atom, which can influence its reactivity and interaction with biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications.
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methylcarbamoyl]phenyl] propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-2-16(20)22-15-9-5-13(6-10-15)17(21)19-11-12-3-7-14(18)8-4-12/h3-10H,2,11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIMUTJGBSRCBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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